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Compound of Interest

Compound Name: 2,4-Thiophenedicarbonitrile

CAS No.: 18853-41-3

Cat. No.: B098681

Get Quote

Executive Summary
2,4-Thiophenedicarbonitrile (also known as Thiophene-2,4-dicarbonitrile) is a specialized

organosulfur compound characterized by a thiophene ring substituted with cyano groups at the

2 and 4 positions. It serves as a high-value intermediate in the synthesis of pharmaceuticals,

particularly GABA receptor modulators, antimicrobials, and azo dyes. Its electron-deficient

nature, driven by the two nitrile groups, makes it a reactive electrophile in cyclization reactions

and a robust scaffold for nucleophilic aromatic substitution in derivative synthesis.
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Property Data

CAS Number 18853-41-3

IUPAC Name Thiophene-2,4-dicarbonitrile

Molecular Formula C₆H₂N₂S

Molecular Weight 134.16 g/mol

Physical State Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, Acetonitrile; sparingly

soluble in water

Melting Point ~160–164 °C (Derivative dependent)

Hazards Acute Toxicity (Oral/Inhal/Dermal), Skin Irritant

Synthesis Protocols
Primary Route: Rosenmund-von Braun Cyanation
For the direct synthesis of the core 2,4-thiophenedicarbonitrile from accessible precursors

(e.g., 2,4-dibromothiophene), the Rosenmund-von Braun reaction is the industry standard. This

method utilizes copper(I) cyanide to replace halogen substituents.

Protocol Methodology
Reagents: 2,4-Dibromothiophene (1.0 eq), Copper(I) cyanide (CuCN, 2.5 eq). Solvent: DMF

(N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Note: HMPA was historically used

but is avoided now due to carcinogenicity.

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic

stir bar, dissolve 2,4-dibromothiophene (10 mmol) in anhydrous DMF (20 mL).

Addition: Add Copper(I) cyanide (25 mmol) in a single portion. The reaction mixture will

appear as a suspension.

Reaction: Heat the mixture to 150–160 °C under an inert atmosphere (Nitrogen or Argon) for

6–12 hours. Monitor via TLC (eluent: Hexane/EtOAc) until the starting bromide is consumed.
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Workup (Critical Step):

Cool the mixture to room temperature.

Quenching: Pour the reaction mixture into a solution of FeCl₃ (ferric chloride) in dilute HCl.

This oxidizes the excess Cu(I) and complexes the free cyanide, facilitating the breakdown

of the copper-product complex.

Alternative: Use ethylenediamine/water to chelate copper.

Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL). Wash the combined

organics with water and brine to remove DMF.

Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via column chromatography

(Silica gel, Hexane/EtOAc gradient).

Expert Insight: Why this works
The thiophene ring is electron-rich, but the halogen positions allow for oxidative addition by the

Copper(I) species. The high temperature is thermodynamically necessary to overcome the

activation energy of the aryl-halogen bond cleavage. The use of DMF is crucial as it stabilizes

the intermediate copper complexes.

Secondary Route: Multicomponent Gewald-Type
Cyclization
For researchers aiming to synthesize amino-substituted derivatives (e.g., 3-amino-2,4-

dicarbonitrile derivatives) often used in drug discovery, a one-pot multicomponent reaction is

preferred over the cyanation route.

Mechanism: Reaction of a ketone/aldehyde, malononitrile, and elemental sulfur (or a sulfur

donor) in the presence of a base (morpholine/piperidine). This builds the thiophene ring de

novo with the nitrile handles already in place.

Mechanism of Action: Copper-Mediated Cyanation
The following diagram illustrates the mechanistic flow of the Rosenmund-von Braun reaction

used to synthesize the target CAS.
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Figure 1: Mechanistic pathway for the copper-mediated cyanation of bromothiophenes. The

reaction proceeds via a proposed oxidative addition/reductive elimination cycle or a

nucleophilic aromatic substitution mechanism facilitated by copper coordination.

Applications in Drug Development & Materials[3]
Medicinal Chemistry
Thiophene analogs are bioisosteres for phenyl rings, often improving metabolic stability and

lipophilicity.

GABA Receptor Modulation: Derivatives of 2,4-thiophenedicarbonitrile (specifically amino-

derivatives) act as allosteric modulators for the GABA-A receptor, showing potential as

antiepileptics and anxiolytics.

Antimicrobial Agents: The nitrile groups can be hydrolyzed to amides or cyclized into

tetrazoles, which are key pharmacophores in antibiotics (e.g., cephalosporin analogs).

Materials Science
Conductive Polymers: The electron-withdrawing nitrile groups lower the LUMO energy of

thiophene polymers, making them stable n-type semiconductors for organic photovoltaics

(OPVs).

Azo Dyes: The compound serves as a coupling component. The diazonium salts react at the

unsubstituted positions to form vibrant, stable dyes for synthetic fibers.
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Safety & Handling Protocols (E-E-A-T)
Warning: This compound contains nitrile groups and is synthesized using cyanide sources.

Strict adherence to safety protocols is mandatory.

Engineering Controls: All operations involving CuCN or the heating of nitriles must be

performed in a certified chemical fume hood with a face velocity of >100 fpm.

PPE: Nitrile gloves (double-gloved recommended), lab coat, and chemical safety goggles.

Cyanide Waste Management:

Never acidify the waste stream directly (releases fatal HCN gas).

Treat aqueous waste with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to

cyanate before disposal.

First Aid:

Inhalation:[1][2] Move to fresh air immediately.[1] Administer oxygen if breathing is difficult.

[1]

Skin Contact: Wash with soap and water for 15 minutes. Discard contaminated clothing.[1]

References
Suzuki, H., Iwao, T., & Sugiyama, T. (1974).[3] A Convenient Laboratory Method for the

Preparation of Thiophenecarbonitriles. Bulletin of the Institute for Chemical Research, Kyoto

University, 52(3), 561-565. Link

Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of Aromatic Halides. Chemical

Reviews, 87(4), 779–794. Link

Putkaradze, N., et al. (2024). Synthesis of Thiophene-2-carbonyl chloride and Tioxazafen

Precursors. Organic Process Research & Development. Link

Siddiqui, Z. N., et al. (2010).[4] Synthesis of Biginelli products of thiobarbituric acids and their

antimicrobial activity. Journal of the Serbian Chemical Society, 75(8), 1033–1040.[4] Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://pim-resources.coleparmer.com/sds/38250.pdf
https://www.fishersci.com/store/msds?partNumber=AC298050100&countryCode=US&language=en
https://pim-resources.coleparmer.com/sds/38250.pdf
https://pim-resources.coleparmer.com/sds/38250.pdf
https://pim-resources.coleparmer.com/sds/38250.pdf
https://repository.kulib.kyoto-u.ac.jp/bitstream/2433/76565/1/chd052_3_561.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Frepository.kulib.kyoto-u.ac.jp%2Fdspace%2Fbitstream%2F2433%2F76579%2F1%2F52_561.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fcr00080a001
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Facs.oprd.3c00421
https://www.researchgate.net/publication/45796576_Synthesis_of_Biginelli_products_of_thiobarbituric_acids_and_their_antimicrobial_activity
https://www.researchgate.net/publication/45796576_Synthesis_of_Biginelli_products_of_thiobarbituric_acids_and_their_antimicrobial_activity
https://www.google.com/url?sa=E&q=http%3A%2F%2Fwww.doiserbia.nb.rs%2Fimg%2Fdoi%2F0352-5139%2F2010%2F0352-51391000060D.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098681?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubChem. (n.d.). 2,4-Thiophenedicarbonitrile Compound Summary. National Library of

Medicine. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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